molecular formula C9H9NO4 B14729008 3-Methyl-2-nitrophenyl acetate CAS No. 5345-39-1

3-Methyl-2-nitrophenyl acetate

Cat. No.: B14729008
CAS No.: 5345-39-1
M. Wt: 195.17 g/mol
InChI Key: OGANFORYRZEXQI-UHFFFAOYSA-N
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Description

3-Methyl-2-nitrophenyl acetate is an organic compound with the molecular formula C9H9NO4 It is a derivative of phenyl acetate, where the phenyl ring is substituted with a methyl group at the third position and a nitro group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-nitrophenyl acetate typically involves the esterification of 3-Methyl-2-nitrophenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the phenol to the acetate ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-nitrophenyl acetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol using acidic or basic hydrolysis.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Acidic or basic hydrolysis conditions.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: 3-Methyl-2-aminophenyl acetate.

    Reduction: 3-Methyl-2-nitrophenol and acetic acid.

    Substitution: Various substituted phenyl acetates depending on the nucleophile used.

Scientific Research Applications

3-Methyl-2-nitrophenyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-2-nitrophenyl acetate involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to potential therapeutic effects. The ester group can be hydrolyzed to release the active phenol, which can further interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-nitrophenyl acetate
  • 3-Methyl-4-nitrophenyl acetate
  • 3-Methyl-2-nitrobenzoic acid

Uniqueness

3-Methyl-2-nitrophenyl acetate is unique due to the specific positioning of the methyl and nitro groups on the phenyl ring, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions with biological targets and makes it a valuable compound in various research applications.

Properties

CAS No.

5345-39-1

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

(3-methyl-2-nitrophenyl) acetate

InChI

InChI=1S/C9H9NO4/c1-6-4-3-5-8(14-7(2)11)9(6)10(12)13/h3-5H,1-2H3

InChI Key

OGANFORYRZEXQI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC(=O)C)[N+](=O)[O-]

Origin of Product

United States

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